1-(Phenylamino)cyclohexanecarboxylic acid
Overview
Description
“1-(Phenylamino)cyclohexanecarboxylic acid” is an organic compound that contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid, a key component of “this compound”, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a total of 34 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .Chemical Reactions Analysis
Carboxylic acids, such as cyclohexanecarboxylic acid, exhibit the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Scientific Research Applications
Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
1-(Phenylamino)cyclohexanecarboxylic acid derivatives have been explored as chiral auxiliaries in asymmetric Diels-Alder reactions. These compounds, obtained from asymmetric reactions between 1,3-butadiene and chiral (E)-2-cyanocinnamates, play a critical role in controlling stereochemical outcomes in catalyzed reactions (Avenoza et al., 1996).
Carboxylation Reactions
The compound has been involved in carboxylation reactions, specifically the photoinduced carboxylation of benzylic and aliphatic C-H bonds with CO2. This reaction results in the production of phenylacetic acid derivatives and cyclohexanecarboxylic acid, demonstrating a direct access from hydrocarbons to corresponding carboxylic acids with a one-carbon extension (Ishida et al., 2019).
Solid Electrolyte for Dye-Sensitized Solar Cells
A derivative of cyclohexanecarboxylic acid, specifically cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide, has been used as an efficient gelator to solidify ionic liquid electrolytes. These solid electrolytes are successfully applied in dye-sensitized solar cells, showing potential in renewable energy applications (Décoppet et al., 2014).
Aerobic Metabolism by Bacteria
The aerobic metabolism of cyclohexanecarboxylic acid by a bacterium, Acinetobacter anitratum, isolated from garden soil, has been studied. This research provides insights into the microbial degradation pathways of such compounds and their environmental impact (Rho & Evans, 1975).
Synthesis of Bis (Thiadiazole/Triazole) Compounds
Cyclohexane-1,3-dione derivatives have been synthesized for their antibacterial activities. These compounds demonstrate significant activities against Gram-positive bacteria, indicating potential applications in the development of new antibacterial agents (Dabholkar & Ansari, 2008).
Anti-Cancer Properties
Research has been conducted on 1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide derivatives, showing promising anti-cancer activity. Specifically, one compound exhibited significant activity against breast cancer cell lines, indicating the potential of these derivatives in cancer therapy (Abd-Allah & Elshafie, 2018).
Crystal Structures of Cyclohexanecarboxylic Acid Derivatives
Studies on the crystal structures of cyclohexanecarboxylic acid derivatives, like (1S,2R)-2-benzamidocyclohexane-1-carboxylic acid, provide valuable insights into their chemical properties and potential applications in pharmaceuticals and materials science. The research focuses on their use as chiral resolving agents and intermediates for analogs of GABA (Kimino & Fujii, 2013).
Coordination Chemistry and Material Science Applications
Cyclohexanepolycarboxylic acids, including cyclohexanecarboxylic acid, have been extensively studied for their coordination chemistry. These compounds have potential applications in materials science, especially as magnetic materials. Their conformational transformation under various conditions has been explored (Lin & Tong, 2011).
Synthesis of Mannich Base Compounds
The synthesis of novel Mannich base compounds using cyclohexanecarboxylic acid derivatives has been explored. These studies include the characterization of these compounds using various physico-chemical tools, indicating potential applications in chemical synthesis and drug development (Hussein & Yousif, 2021).
Ethylene Biosynthesis and Affinity Purification Techniques
Research on optically active cyclopropanecarboxylic acid, an analogue of this compound, has been conducted for its use in affinity purification techniques and generation of antibodies. This highlights the compound's relevance in biochemical research and agricultural science (Pirrung et al., 1989).
Pharmaceutical Industry and Stereochemistry
The stereochemistry of cyclohexanecarboxylic acid derivatives, such as cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid, has been deduced, providing important information for their use in the pharmaceutical industry. Understanding the stereochemistry is crucial for the development of effective pharmaceutical agents (Turbanti et al., 1978).
Safety and Hazards
While specific safety and hazards information for “1-(Phenylamino)cyclohexanecarboxylic acid” is not available, it’s important to note that like many chemical substances, it can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .
Mechanism of Action
Target of Action
The primary target of 1-(Phenylamino)cyclohexanecarboxylic acid is currently unknown. The compound is structurally related to cyclohexanecarboxylic acid , which is a precursor to the nylon-6 precursor caprolactam . .
Mode of Action
Given its structural similarity to cyclohexanecarboxylic acid , it may interact with similar biochemical pathways.
Biochemical Pathways
Cyclohexanecarboxylic acid, a related compound, is involved in the shikimic acid pathway, which provides precursors for the biosynthesis of primary metabolites such as aromatic amino acids
Biochemical Analysis
Biochemical Properties
1-(Phenylamino)cyclohexanecarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a decrease in the production of pro-inflammatory mediators .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation and pain. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
1-anilinocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSACVQMVZOHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375128 | |
Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87967-38-2 | |
Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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